Tilorona dihidrocloruro

Descripción general

Descripción

La tilorona dihidrocloruro es un compuesto sintético de molécula pequeña conocido por sus propiedades antivirales de amplio espectro. Se descubrió por primera vez en los Estados Unidos y actualmente se utiliza clínicamente en países como Rusia y Ucrania. Este compuesto destaca por su capacidad de inducir interferón, lo que lo hace efectivo contra una variedad de infecciones virales .

Aplicaciones Científicas De Investigación

La tilorona dihidrocloruro tiene amplias aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La tilorona dihidrocloruro ejerce sus efectos induciendo la producción de interferón, un componente crucial de la respuesta inmune innata del huésped. Estimula la activación de los ARNm asociados al interferón en el cerebro y los órganos periféricos, lo que lleva a una mayor actividad antiviral . El compuesto también activa los factores inducibles por hipoxia en el sistema nervioso central, lo que contribuye a sus propiedades antivirales de amplio espectro .

Análisis Bioquímico

Biochemical Properties

Tilorone dihydrochloride is an interferon inducer with broad-spectrum antiviral activities . It stimulates host innate immunity, showing strong activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) both in vitro and in vivo . Tilorone dihydrochloride can penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Cellular Effects

Tilorone dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It has robust anti-Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) activity in vitro and in vivo through stimulation of host innate immunity . It can penetrate the blood-brain barrier to activate HIF in the central nervous system . It also exhibits inhibitory activity against Ebola virus .

Molecular Mechanism

Tilorone dihydrochloride exerts its effects at the molecular level through several mechanisms. It is a known intercalator, stabilizing DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription . This leads to reduced metabolic demand prior to stroke and subsequent neuroprotection .

Temporal Effects in Laboratory Settings

The drug’s biological half-life is about 72 hours, with the major excretory route being the kidney . The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Dosage Effects in Animal Models

In animal models, the effects of Tilorone dihydrochloride vary with different dosages. Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection . In post-exposure prophylaxis, Tilorone resulted in 30% survival at one day after infection when administered at 45 mg/kg/day .

Transport and Distribution

Tilorone dihydrochloride is transported and distributed within cells and tissues. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Subcellular Localization

It is known to penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Métodos De Preparación

La síntesis de tilorona dihidrocloruro generalmente implica la preparación de 2,7-dihidroxi-fluoren-9-ona como intermedio clave. Un método eficaz incluye la esterificación metílica del ácido 4,4'-dihidroxi-[1,1'-bifenil]-2-carboxílico en condiciones más suaves para lograr rendimientos más altos . Los métodos de producción industrial se han optimizado para garantizar la disponibilidad a gran escala y la aplicación clínica .

Análisis De Reacciones Químicas

La tilorona dihidrocloruro experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el esqueleto de fluorenona.

Sustitución: Las cadenas laterales amino se pueden sustituir con diferentes haluros de dialquilaminoalquilo para producir varios análogos.

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico concentrado para la esterificación y haluros de dialquilaminoalquilo apropiados para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen varios derivados de tilorona con propiedades antivirales modificadas .

Comparación Con Compuestos Similares

La tilorona dihidrocloruro es única debido a su doble capacidad para inducir interferón y cruzar la barrera hematoencefálica. Los compuestos similares incluyen:

Amixin: Otro inductor de interferón con propiedades antivirales similares.

Lavomax: Un nombre comercial para la tilorona que se utiliza en algunos países.

Estos compuestos comparten la capacidad de inducir interferón, pero pueden diferir en sus perfiles farmacocinéticos y aplicaciones clínicas.

Propiedades

Número CAS |

27591-69-1 |

|---|---|

Fórmula molecular |

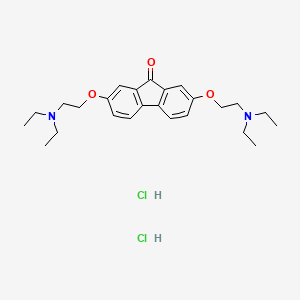

C25H35ClN2O3 |

Peso molecular |

447.0 g/mol |

Nombre IUPAC |

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |

InChI |

InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |

Clave InChI |

IRHBANNTGULQJF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |

SMILES canónico |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |

Apariencia |

Solid powder |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

27591-97-5 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.